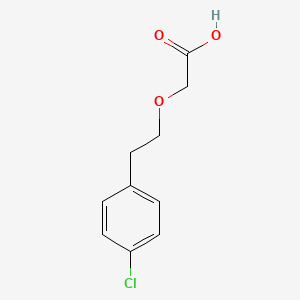

2-(4-Chlorophenyl)ethoxyacetic acid

CAS No.:

Cat. No.: VC14268375

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO3 |

|---|---|

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | 2-[2-(4-chlorophenyl)ethoxy]acetic acid |

| Standard InChI | InChI=1S/C10H11ClO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |

| Standard InChI Key | IJWXATWIRIYQBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCOCC(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Chlorophenyl)ethoxyacetic acid (proposed IUPAC name: 2-[2-(4-chlorophenoxy)ethoxy]acetic acid) consists of a 4-chlorophenyl group connected to an ethoxy chain, which is further bonded to an acetic acid group. Its molecular formula is C₁₀H₁₁ClO₄, with a molecular weight of 230.64 g/mol. This structure differs from piperazine-containing analogs such as cetirizine derivatives, which incorporate additional nitrogenous rings .

Table 1: Comparative Molecular Data of Ethoxyacetic Acid Derivatives

Synthesis and Manufacturing Processes

Synthetic Routes for Ethoxyacetic Acid Derivatives

While no direct synthesis of 2-(4-chlorophenyl)ethoxyacetic acid is documented in the provided sources, analogous pathways for cetirizine intermediates suggest plausible methodologies. For example, the synthesis of 2-[2-(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)ethoxy]acetic acid involves:

-

Alkylation Reactions: Reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with haloethoxy acetates (e.g., methyl 2-chloroethoxyacetate) to form intermediate esters .

-

Hydrolysis: Converting esters to free acids using inorganic bases (e.g., NaOH or KOH) .

-

Salt Formation: Treating the free acid with hydrochloric acid to yield dihydrochloride salts, enhancing stability and solubility .

Applying these principles, 2-(4-chlorophenyl)ethoxyacetic acid could theoretically be synthesized via:

-

Step 1: Alkylation of 4-chlorophenol with 2-chloroethoxyacetic acid methyl ester.

-

Step 2: Saponification of the methyl ester using aqueous NaOH to yield the free acid.

Table 2: Representative Yields from Analogous Syntheses

Physicochemical Properties

Solubility and Stability

Pharmacological and Therapeutic Applications

Anti-Allergic Activity

Piperazine-containing analogs like cetirizine dihydrochloride are potent H₁-antihistamines used to treat allergies . Although 2-(4-chlorophenyl)ethoxyacetic acid lacks the piperazine moiety, its ethoxyacetic acid group may contribute to binding interactions with histamine receptors. Structural simplification could offer insights into minimal pharmacophoric requirements.

Table 3: Pharmacokinetic Parameters of Cetirizine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume